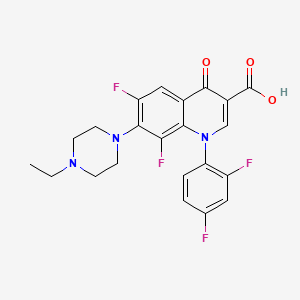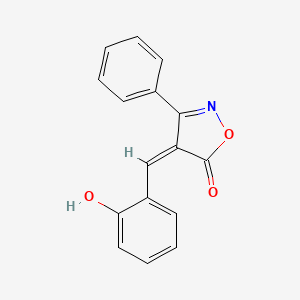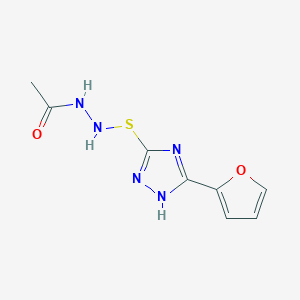
N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine is a complex organic compound that features a combination of phenyl, thienyl, and isoxazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a phenylmethylene precursor with a thienyl-substituted isoxazole. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Thienyl)imidazo[4,5-f][1,10]-phenanthroline: Similar in structure but with an imidazo-phenanthroline core.
2-(2-Thienyl)hydroquinolines: Contains a thienyl group but differs in the core structure.
2,7-Dithiahydroacridines: Features thienyl groups but with a different core.
Uniqueness
N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine is unique due to its combination of phenyl, thienyl, and isoxazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
37853-21-7 |
|---|---|
Formule moléculaire |
C14H10N2OS |
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
(E)-1-phenyl-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)methanimine |
InChI |
InChI=1S/C14H10N2OS/c1-2-5-11(6-3-1)10-15-14-9-12(16-17-14)13-7-4-8-18-13/h1-10H/b15-10+ |
Clé InChI |
MCXFSKUTQLANCS-XNTDXEJSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/C2=CC(=NO2)C3=CC=CS3 |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=CC(=NO2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




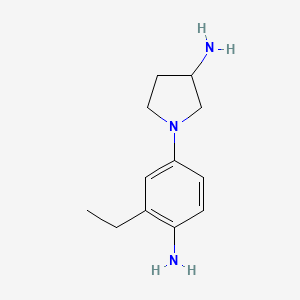
![N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide](/img/structure/B12891925.png)
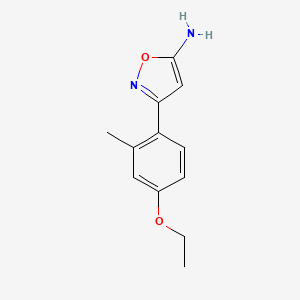
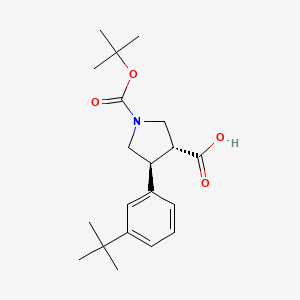
![2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B12891942.png)



